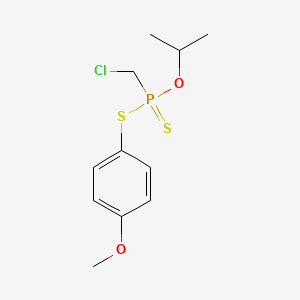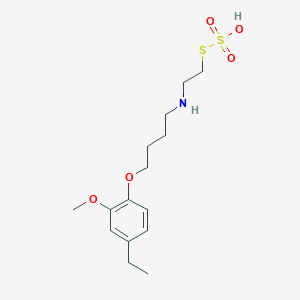
Thiosulfuric acid, S-(2-((4-(ethyl-2-methoxyphenoxy)butyl)amino)ethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiosulfuric acid, S-(2-((4-(ethyl-2-methoxyphenoxy)butyl)amino)ethyl) ester is a complex organosulfur compound It is characterized by the presence of a thiosulfuric acid moiety linked to an aminoethyl group, which is further connected to an ethyl-2-methoxyphenoxybutyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiosulfuric acid, S-(2-((4-(ethyl-2-methoxyphenoxy)butyl)amino)ethyl) ester typically involves multiple steps. One common approach is the reaction of thiosulfuric acid with an appropriate amine derivative. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Thiosulfuric acid, S-(2-((4-(ethyl-2-methoxyphenoxy)butyl)amino)ethyl) ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfonic acid derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiol derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce thiol derivatives.
Applications De Recherche Scientifique
Thiosulfuric acid, S-(2-((4-(ethyl-2-methoxyphenoxy)butyl)amino)ethyl) ester has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as in drug development or as a diagnostic tool.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of thiosulfuric acid, S-(2-((4-(ethyl-2-methoxyphenoxy)butyl)amino)ethyl) ester involves its interaction with molecular targets and pathways within a system. The compound may exert its effects through binding to specific receptors or enzymes, leading to a cascade of biochemical reactions. The exact pathways and targets can vary depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiosulfuric acid, S-(2-((4-(4-methylcyclohexyl)butyl)amino)ethyl) ester
- Thiosulfuric acid, S-(2-(butylamino)ethyl) ester
- Thiosulfuric acid, S-(2-((4-(2-hydroxyphenyl)butyl)amino)ethyl) ester
Uniqueness
Thiosulfuric acid, S-(2-((4-(ethyl-2-methoxyphenoxy)butyl)amino)ethyl) ester is unique due to its specific ethyl-2-methoxyphenoxybutyl chain, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
21220-76-8 |
|---|---|
Formule moléculaire |
C15H25NO5S2 |
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
4-ethyl-2-methoxy-1-[4-(2-sulfosulfanylethylamino)butoxy]benzene |
InChI |
InChI=1S/C15H25NO5S2/c1-3-13-6-7-14(15(12-13)20-2)21-10-5-4-8-16-9-11-22-23(17,18)19/h6-7,12,16H,3-5,8-11H2,1-2H3,(H,17,18,19) |
Clé InChI |
WKAOAZCFMDJMLH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)OCCCCNCCSS(=O)(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


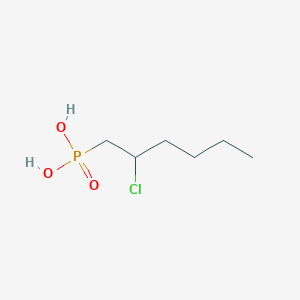
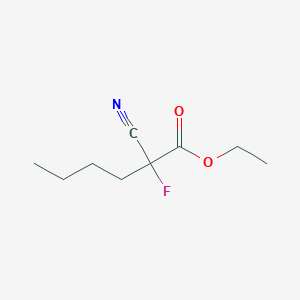
![1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one](/img/structure/B14706169.png)
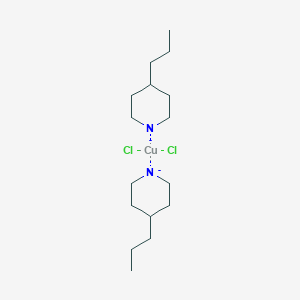
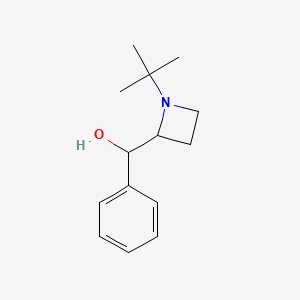
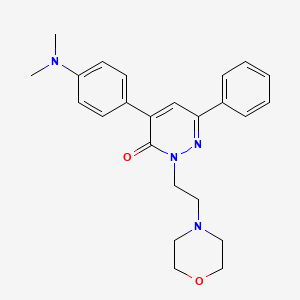
![N-[Amino(4-methylanilino)methylidene]thiourea](/img/structure/B14706187.png)
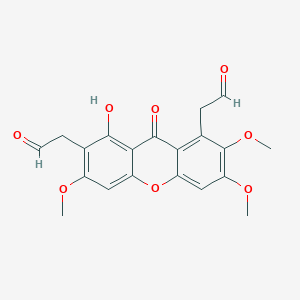
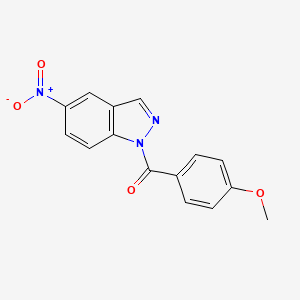

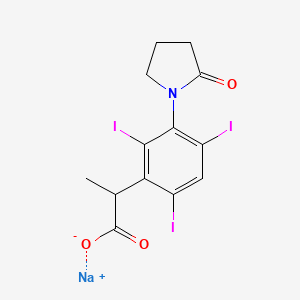
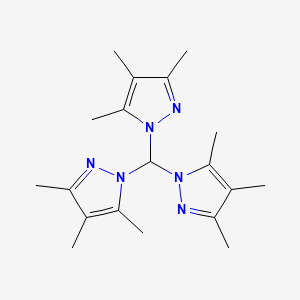
![2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14706227.png)
